molecular formula C20H18FNO4 B2529523 (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-35-8

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2529523
CAS RN: 623116-35-8
M. Wt: 355.365
InChI Key: UYVNWCOJRFPOCV-WQRHYEAKSA-N
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Description

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, also known as FUB-CBD, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-derived cannabinoids and has a unique chemical structure that enhances its pharmacological properties.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Research has identified compounds with structures similar to "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate" as effective fluorescent sensors. For example, benzimidazole and benzothiazole-conjugated Schiff bases have been designed and synthesized for detecting metal ions like Al³⁺ and Zn²⁺. These compounds exhibit significant solvatochromic behavior and large Stokes shifts, indicating their potential as sensitive fluorescent probes for metal ion detection in various environments (G. Suman et al., 2019).

Biodegradation of Environmental Contaminants

Studies on the bacterial metabolism of compounds structurally related to "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate," such as dibenzofuran and its analogs, reveal their susceptibility to biodegradation. These findings highlight the potential application of such compounds in environmental remediation, particularly in areas contaminated with similar organic pollutants (D. Bressler & P. Fedorak, 2000).

Antimicrobial Activity

Research into derivatives of similar compounds has shown promising antimicrobial properties. For instance, synthesized (Z)-2-derivatives have demonstrated good to moderate activity against both gram-positive and gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents (N. PansareDattatraya & S. Devan, 2015).

Organic Electronics and Solar Cells

Further research into the modification of poly(3,4-ethylenedioxythiophene) with halobenzoics, including 4-fluorobenzoic acid, highlights the potential of such modifications in enhancing the conductivity and efficiency of organic solar cells. This suggests that derivatives of "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate" could be valuable in the development of high-performance, ITO-free organic electronic devices (L. Tan et al., 2016).

Anti-inflammatory and Analgesic Activities

Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant activity, suggesting the potential use of "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate" and its analogs in developing new therapeutic agents (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Chemiluminescence Studies

The study of chemiluminescent reactions of related compounds has provided insights into the mechanisms of such reactions, which could be applied in the development of novel chemiluminescent materials or sensors for analytical and diagnostic applications (L. F. M. L. Ciscato et al., 2014).

properties

IUPAC Name

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVNWCOJRFPOCV-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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